molecular formula C7H4BClF4O2 B6304174 2-Chloro-5-fluoro-3-(trifluoromethyl)phenylboronic acid CAS No. 2121513-70-8

2-Chloro-5-fluoro-3-(trifluoromethyl)phenylboronic acid

Cat. No.: B6304174
CAS No.: 2121513-70-8
M. Wt: 242.36 g/mol
InChI Key: YBPUHOKTPNETHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-fluoro-3-(trifluoromethyl)phenylboronic acid is an organoboron compound widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine, fluorine, and trifluoromethyl groups. The unique combination of these substituents imparts distinct chemical properties, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-3-(trifluoromethyl)phenylboronic acid typically involves the following steps:

    Halogenation: The starting material, 2-Chloro-5-fluoro-3-(trifluoromethyl)benzene, is subjected to halogenation to introduce the boronic acid group. This can be achieved through a reaction with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.

    Borylation: The halogenated intermediate undergoes borylation, where the boronic acid group is introduced. This step often involves the use of a base such as potassium carbonate and a ligand to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-3-(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction involving this compound. It couples with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

    Substitution: The halogen substituents (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate, used to facilitate borylation and other reactions.

    Oxidizing Agents: For oxidation reactions to convert the boronic acid group to phenols.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Resulting from oxidation of the boronic acid group.

    Substituted Derivatives: Formed through nucleophilic substitution of halogen atoms.

Scientific Research Applications

2-Chloro-5-fluoro-3-(trifluoromethyl)phenylboronic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drug candidates, especially those containing fluorine and boron atoms, which can enhance biological activity and metabolic stability.

    Industry: Applied in the production of advanced materials, including polymers and electronic components, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)phenylboronic acid: Similar structure but lacks the fluorine substituent.

    4-(Trifluoromethyl)phenylboronic acid: Similar structure but with different substitution pattern on the phenyl ring.

    3-(Trifluoromethyl)phenylboronic acid: Lacks the chlorine and fluorine substituents.

Uniqueness

2-Chloro-5-fluoro-3-(trifluoromethyl)phenylboronic acid is unique due to the combination of chlorine, fluorine, and trifluoromethyl groups on the phenyl ring. This unique substitution pattern imparts distinct electronic and steric properties, making it a versatile reagent in various chemical transformations.

Properties

IUPAC Name

[2-chloro-5-fluoro-3-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BClF4O2/c9-6-4(7(11,12)13)1-3(10)2-5(6)8(14)15/h1-2,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPUHOKTPNETHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1Cl)C(F)(F)F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BClF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101176861
Record name Boronic acid, B-[2-chloro-5-fluoro-3-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101176861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121513-70-8
Record name Boronic acid, B-[2-chloro-5-fluoro-3-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121513-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-chloro-5-fluoro-3-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101176861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.